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Compound of Interest

Compound Name: Furfuryl mercaptan

Cat. No.: B060905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

2-furanmethanethiol (also known as furfuryl mercaptan), a key aroma compound found in

coffee and other foods. This document is intended to serve as a valuable resource for

researchers in the fields of analytical chemistry, food science, and drug development by

consolidating its spectral characteristics and outlining the methodologies for their acquisition.

Mass Spectrometry (MS)
Mass spectrometry of 2-furanmethanethiol is typically performed using gas chromatography-

mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is

characterized by a molecular ion peak and several key fragment ions.

Table 1: GC-MS Data for 2-Furanmethanethiol

Property Value

Molecular Formula C₅H₆OS

Molecular Weight 114.17 g/mol

Ionization Mode Electron Ionization (EI)

Major Peaks (m/z) 114 (M⁺), 81, 53, 45, 27
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Data sourced from PubChem CID 7363 and NIST WebBook.[1][2]

The base peak is typically observed at m/z = 81, corresponding to the furfuryl cation, which is

formed by the loss of the sulfhydryl radical (•SH). The molecular ion peak (M⁺) is observed at

m/z = 114.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-furanmethanethiol. Both

¹H and ¹³C NMR data are available and are crucial for confirming the compound's identity and

purity.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-furanmethanethiol shows characteristic signals for the furan ring

protons, the methylene protons, and the thiol proton.

Table 2: ¹H NMR Spectroscopic Data for 2-Furanmethanethiol

Chemical Shift (δ, ppm) Multiplicity Assignment

~7.33 - 7.37 Multiplet H5 (α-proton)

~6.29 - 6.30 Multiplet H4 (β-proton)

~6.16 - 6.20 Multiplet H3 (β-proton)

~3.66 - 3.73 Singlet -CH₂-SH

~1.90 - 1.98 Singlet -SH

Solvent: CDCl₃. Data compiled from PubChem and SpectraBase.[1][2]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for 2-Furanmethanethiol
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Chemical Shift (δ, ppm) Assignment

~153.57 C2 (C-CH₂SH)

~141.88 C5 (CH)

~110.45 C4 (CH)

~106.23 C3 (CH)

~20.91 -CH₂-SH

Solvent: CDCl₃. Data sourced from PubChem.[2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in 2-furanmethanethiol.

The spectrum shows characteristic absorption bands for the furan ring, the C-S bond, and the

S-H bond.

Table 4: Key IR Absorption Bands for 2-Furanmethanethiol

Wavenumber (cm⁻¹) Assignment

~3100 =C-H stretch (furan ring)

~2925 -C-H stretch (methylene)

~2560 S-H stretch (thiol)

~1500, ~1450 C=C stretch (furan ring)

~1010 C-O-C stretch (furan ring)

~670 C-S stretch

Technique: Attenuated Total Reflectance (ATR) on a neat sample. Data sourced from

PubChem.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

For 2-furanmethanethiol, the absorption is expected to be dominated by the π → π* transitions

of the furan ring. While a specific maximum absorption wavelength (λmax) is not readily

available in public databases, the structurally similar compound furfuryl alcohol exhibits a λmax

at 217 nm.[3] It is anticipated that 2-furanmethanethiol will have a similar absorption profile in

the UV region.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-

furanmethanethiol. Instrument parameters should be optimized for the specific equipment

used.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-furanmethanethiol in a volatile organic

solvent (e.g., dichloromethane or methanol).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is

typically heated to around 250°C.

Chromatographic Separation: Use a capillary column (e.g., a 30 m x 0.25 mm column with a

5% phenyl-methylpolysiloxane stationary phase). Program the oven temperature to ramp

from a low starting temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to

separate the components of the sample.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass

spectra over a mass range of, for example, m/z 20-200.

Data Analysis: Identify the peak corresponding to 2-furanmethanethiol based on its retention

time and compare its mass spectrum to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-furanmethanethiol in about 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
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Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to

achieve homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the reference signal (TMS at 0 ppm).

Integrate the signals in the ¹H spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Collect a background spectrum of the clean, empty crystal.

Sample Application: Place a small drop of neat 2-furanmethanethiol directly onto the surface

of the ATR crystal, ensuring complete coverage of the crystal surface.

Spectrum Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added

at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The final absorbance spectrum is automatically generated by ratioing the

sample spectrum against the background spectrum. Clean the ATR crystal thoroughly with a

suitable solvent (e.g., isopropanol) after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: Prepare a dilute solution of 2-furanmethanethiol in a UV-transparent

solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an

absorbance in the range of 0.1 to 1.0.

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the

pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the sample

solution.

Spectrum Acquisition: Place the reference and sample cuvettes in the spectrophotometer.

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

pure chemical compound like 2-furanmethanethiol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Furanmethanethiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060905#spectroscopic-data-of-2-furanmethanethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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